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Compound of Interest

Compound Name:
tert-Butyl (2-

aminocyclopentyl)carbamate

Cat. No.: B152970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for tert-Butyl (2-aminocyclopentyl)carbamate. The information is

presented to be a valuable resource for researchers engaged in medicinal chemistry, organic

synthesis, and drug development, where this molecule can serve as a key building block. This

document adheres to stringent data presentation and visualization standards to ensure clarity

and ease of use for technical audiences.

Spectroscopic Data
While a complete set of raw spectral data from primary literature for a specific stereoisomer of

tert-butyl (2-aminocyclopentyl)carbamate is not readily available, the following tables

summarize the expected spectroscopic characteristics for the representative (1S,2S)-isomer.

These values are compiled from typical spectroscopic data for this class of compounds and

provide a reliable reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for tert-Butyl ((1S,2S)-2-

aminocyclopentyl)carbamate
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Nucleus Chemical Shift (δ) / ppm Description

1H ~3.4 - 3.6 Multiplet, 1H (CH-NHBoc)

1H ~2.9 - 3.1 Multiplet, 1H (CH-NH2)

1H ~1.5 - 2.0
Multiplets, 6H (Cyclopentyl

CH2)

1H ~1.4 Singlet, 9H (tert-Butyl)

13C ~155 - 157 Carbonyl (C=O)

13C ~78 - 80 Quaternary Carbon (C(CH3)3)

13C ~58 - 62 CH-NHBoc

13C ~55 - 59 CH-NH2

13C ~28 - 35 Cyclopentyl CH2

13C ~28.5 tert-Butyl (CH3)

Table 2: Infrared (IR) Spectroscopy Data for tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate

Wavenumber (cm-1) Functional Group Vibrational Mode

~3300 N-H Stretching (Amine)

~2850 - 2960 C-H Stretching (Aliphatic)

~1680 - 1720 C=O Stretching (Carbamate)

~1520 N-H Bending (Amine)

~1170 C-O Stretching (Carbamate)

Table 3: Mass Spectrometry (MS) Data for tert-Butyl (2-aminocyclopentyl)carbamate
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m/z Fragment Description

201 [M+H]+
Molecular ion peak

(protonated)

145 [M-C4H8+H]+
Loss of isobutylene from the

tert-butyl group

101 [M-Boc+H]+
Loss of the Boc protecting

group

84 [C5H10N]+ Cyclopentylamino fragment

57 [C4H9]+ tert-Butyl cation

Experimental Protocols
The following sections detail the synthetic and spectroscopic procedures relevant to tert-Butyl
(2-aminocyclopentyl)carbamate.

Synthesis of trans-tert-Butyl (2-
aminocyclopentyl)carbamate[1]
A practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves the opening of a

tosyl-activated cyclopentene aziridine.[1]

Materials:

Tosyl-activated cyclopentene aziridine

Sodium azide (NaN3)

tert-Butanol

Appropriate solvents (e.g., DMF, THF)

Reagents for Boc protection (e.g., Di-tert-butyl dicarbonate (Boc)2O)

Aqueous work-up reagents (e.g., saturated sodium bicarbonate, brine)
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Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Azide Opening: The tosyl-activated cyclopentene aziridine is reacted with sodium azide in a

suitable solvent like dimethylformamide (DMF). This reaction proceeds via an SN2

mechanism to open the aziridine ring and introduce the azide functionality, yielding a trans-

azidoamine intermediate.

Reduction of Azide: The resulting azido intermediate is then reduced to the corresponding

diamine. This can be achieved through various methods, such as catalytic hydrogenation

(H2, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH4).

Mono-Boc Protection: The crude diamine is selectively protected at one of the amino groups

with a tert-butoxycarbonyl (Boc) group. This is typically done by treating the diamine with one

equivalent of di-tert-butyl dicarbonate ((Boc)2O) in a solvent like tetrahydrofuran (THF) or

dichloromethane (CH2Cl2) at room temperature.

Work-up and Purification: The reaction mixture is quenched with water or a mild aqueous

base. The product is extracted into an organic solvent, washed with brine, and dried over an

anhydrous drying agent. The solvent is removed under reduced pressure, and the crude

product is purified by column chromatography on silica gel to yield the pure trans-tert-Butyl
(2-aminocyclopentyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl3, DMSO-d6).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:
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Acquire a 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

Acquire a 13C NMR spectrum. This typically requires a larger number of scans due to the

lower natural abundance of 13C. Proton decoupling is used to simplify the spectrum to

singlets for each unique carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:

An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then recorded, typically over a range of 4000-400 cm-1. The final

spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Instrumentation:

A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI)

source.

Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute a small aliquot of this stock solution with the mobile phase to a final

concentration in the low µg/mL range.

Data Acquisition:

The sample solution is introduced into the ESI source.

The mass spectrum is acquired in positive ion mode to observe the protonated molecule

[M+H]+ and characteristic fragment ions.

Visualizations
The following diagrams illustrate key conceptual workflows in the analysis of tert-Butyl (2-
aminocyclopentyl)carbamate.
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Synthesis Workflow
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Step 1: Aziridine Opening
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Step 3: Boc Protection

Final Product

Tosyl-activated
cyclopentene aziridine
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Sodium Azide

trans-Azidoamine

Catalytic Hydrogenation

trans-1,2-Diaminocyclopentane

Reaction with (Boc)2O

trans-tert-Butyl
(2-aminocyclopentyl)carbamate

Click to download full resolution via product page

Caption: Synthetic pathway for trans-tert-Butyl (2-aminocyclopentyl)carbamate.
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Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b152970#spectroscopic-data-of-tert-
butyl-2-aminocyclopentyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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